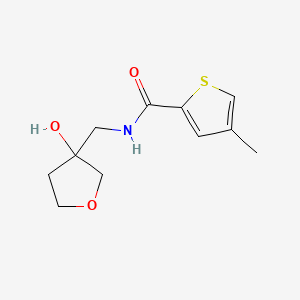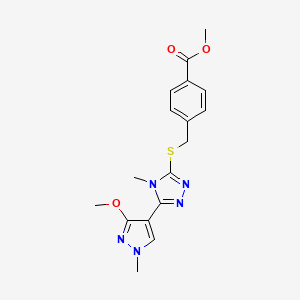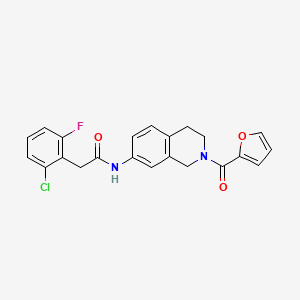
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride” are not available, benzenesulfonyl compounds are often synthesized from sodium benzenesulfonate and phosphorus pentachloride . 1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .Scientific Research Applications
Synthesis and Antibacterial Applications
Research by Abbasi et al. (2017) involved the reaction of benzenesulfonyl chloride, leading to the creation of derivatives that were tested for antibacterial potential and inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
Reactivity and Derivative Formation
Tarasov et al. (2002) synthesized a related compound, 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride, and studied its reactivity, particularly its reactions with amines to produce sulfonamides (Tarasov et al., 2002).
Polymer Synthesis
Díez et al. (2003) described a method for synthesizing vinylsulfone derivatives of sugars, involving a related compound, 5-benzenesulfonyl-2,3-isopropylidene-dioxypent-4-en-1-yl-tosylate (Díez et al., 2003).
Drug Candidate Synthesis
Porcs-Makkay et al. (2014) worked on the synthesis of 4-unsubstituted 2H-1,2,3-benzothiadiazine 1,1-dioxides, highlighting its potential as drug candidates due to their structural similarity to biologically active phthalazinones (Porcs-Makkay et al., 2014).
Thermal Degradation of Polymers
Coskun et al. (1998) studied the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], providing insights into the stability and decomposition processes of such polymers (Coskun et al., 1998).
Enantioselective Reactions
Fujita et al. (2011) demonstrated the use of optically active 1,3-dioxolan-2-yl cation intermediates in enantioselective dioxyacetylation reactions (Fujita et al., 2011).
Creation of Novel Amino Acid Derivatives
Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, indicating diverse chemical applications in organic synthesis (Riabchenko et al., 2020).
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHBGYMTHNBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)



![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)



![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)

![11-(3-Methoxyanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2451306.png)